(S)-2-Methyl-5-(Pyrrolidin-2-yl)-1,3,4-oxadiazol

Übersicht

Beschreibung

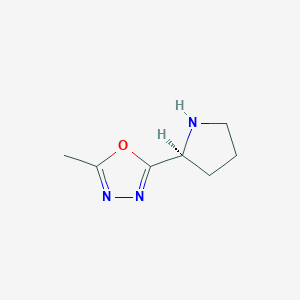

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Oxadiazoles have been explored as potential anti-inflammatory agents. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation. This suggests a pathway for developing new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .

Anticonvulsant Effects

Some studies have indicated that oxadiazole derivatives can exhibit anticonvulsant properties. For example, specific modifications to the oxadiazole ring have led to compounds that show promise in reducing seizure activity in animal models . This highlights the potential for (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole in neurological applications.

Pesticidal Activity

The structure of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole lends itself to exploration as a pesticide or herbicide. Compounds within this class have been reported to exhibit herbicidal activity by inhibiting specific biochemical pathways in plants . The development of such compounds could lead to environmentally friendly agricultural solutions.

Polymer Chemistry

Oxadiazoles are being investigated for their incorporation into polymer matrices. Their unique electronic properties could enhance the conductivity and stability of polymers used in electronic applications. Research is ongoing into how these compounds can be utilized to create materials with tailored properties for specific applications such as sensors or conductive films .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Prabhakar et al., 2024 | Synthesis and biological assay of oxadiazole derivatives showed significant antibacterial activity against E. coli and S. aureus | Medicinal Chemistry |

| Baby Ramana et al., 2020 | Review highlighted various oxadiazole derivatives with promising anti-inflammatory and anticonvulsant activities | Drug Development |

| Chemicalbook Analysis | Described the incorporation of oxadiazoles into polymer systems for enhanced electronic properties | Material Science |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole with pyrrolidine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxide derivatives.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidin-2-one: Another five-membered heterocyclic compound with similar structural features.

Pyrrolidin-2-ylmethylamine: A compound with a pyrrolidine ring and similar functional groups.

Uniqueness

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive molecules and advanced materials .

Biologische Aktivität

(S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and its potential therapeutic applications based on recent research findings.

The chemical formula of (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is with a molecular weight of 153.18 g/mol. The compound features a pyrrolidine ring attached to an oxadiazole moiety, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole |

| PubChem CID | 22308661 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models. A notable study found that certain oxadiazole derivatives induced apoptosis in MCF-7 and MDA-MB-231 cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. A review of literature indicates that various derivatives exhibit activity against bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory, anticonvulsant, and antioxidant activities. These diverse biological effects make them attractive candidates for drug development .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results showed that certain compounds had IC50 values in the micromolar range against MCF-7 cells, indicating strong potential as anticancer agents .

- Mechanism of Action : Molecular docking studies revealed that oxadiazole derivatives could effectively bind to target proteins involved in cancer progression, similar to established drugs like Tamoxifen. This suggests a potential pathway for developing new therapeutic agents based on the oxadiazole scaffold .

Research Findings Summary

Research has consistently shown that (S)-2-Methyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole and its analogs possess significant biological activities:

Eigenschaften

IUPAC Name |

2-methyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXQYIORYQVKFE-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.